N'-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized by the condensation reaction between 2-pyridinecarboxylic acid hydrazide and 2-methylbenzaldehyde . The reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid, and is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce hydrazines .
Scientific Research Applications
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions . These complexes can interact with various molecular targets and pathways, leading to their observed biological and chemical effects . For example, the compound may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents and specific applications .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-6-2-3-7-12(11)10-16-17-14(18)13-8-4-5-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
JUUPLBULFXMZDF-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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